molecular formula C19H23NO3 B12173030 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol

Cat. No.: B12173030
M. Wt: 313.4 g/mol
InChI Key: NYBUYXYXLYTMED-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone linked to two distinct aromatic moieties: a 3,4-dihydro-1H-isoquinoline group and a 3-methoxyphenoxy group. The isoquinoline scaffold is a bicyclic heterocycle known for its pharmacological relevance in central nervous system (CNS) targeting and adrenergic modulation. The 3-methoxyphenoxy substituent introduces electron-donating methoxy groups, which may enhance solubility and influence receptor binding.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C19H23NO3/c1-22-18-7-4-8-19(11-18)23-14-17(21)13-20-10-9-15-5-2-3-6-16(15)12-20/h2-8,11,17,21H,9-10,12-14H2,1H3

InChI Key

NYBUYXYXLYTMED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCC3=CC=CC=C3C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Propanol Group: The propanol group can be introduced through a nucleophilic substitution reaction, where a halogenated propanol reacts with the isoquinoline derivative.

    Methoxylation: The methoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with a methylating agent such as dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoquinoline derivatives.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Compound Core Structure Key Substituents Reported Activities Reference
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol (Target) Propan-2-ol 3,4-Dihydroisoquinoline; 3-methoxyphenoxy Inferred: Potential adrenoceptor modulation (based on structural analogs)
1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol () Propan-2-ol Benzimidazole; 3-methoxyphenoxy LCMS m/z=404 [M+H], suggesting higher molecular weight vs. target
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () Propan-2-ol Indole; ethylamino linker; multiple methoxy groups Antiarrhythmic, hypotensive, α1/α2/β1-adrenoceptor binding (IC₅₀ values not provided)
3-(6,7-Dimethoxyisoquinolin-1-yl)-3-(3,4-dimethoxyphenyl)-1,1,1-trichloro-2-propanone () Propanone (ketone) Trichloro group; dimethoxyisoquinoline; dimethoxyphenyl Inferred: Enhanced electrophilicity due to ketone and electron-withdrawing Cl groups

Pharmacological and Physicochemical Comparisons

  • Adrenoceptor Affinity: Compounds with propan-2-ol backbones (e.g., ) exhibit α1/α2/β1-adrenoceptor binding, suggesting the alcohol moiety and aryloxy groups are critical for receptor interaction. The target compound’s isoquinoline group may enhance CNS penetration compared to indole-based analogs .
  • Electrostatic and Hydrogen-Bonding Profiles: The methoxy groups in the target compound likely increase solubility and participate in hydrogen bonding (as per Etter’s graph set analysis), similar to ’s indole derivatives. The absence of a ketone (vs.
  • Molecular Weight and Bioavailability : The target compound’s molecular weight (estimated ~330–350 g/mol based on structure) is lower than ’s benzimidazole analog (m/z=404), suggesting better oral bioavailability .

Electronic and Reactivity Trends

Using Parr and Pearson’s absolute hardness (η) concept, the target compound’s methoxy groups increase electron density, lowering η compared to ’s trichlorinated propanone. This softer electronic profile may favor interactions with polar receptor sites .

Research Findings and Data Gaps

Activity Prediction: The isoquinoline core may confer selectivity for CNS targets, whereas the 3-methoxyphenoxy group could enhance α-adrenoceptor binding vs. β-subtypes .

Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized in ~70% yields, indicating feasible scalability for the target via similar routes .

Biological Activity

The compound 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol is a member of the isoquinoline family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H23NO3\text{C}_{19}\text{H}_{23}\text{N}\text{O}_3

This structure features an isoquinoline moiety and a propanol side chain, which are critical for its biological activity.

Dopamine Receptor Interaction

Research indicates that derivatives of isoquinoline, including this compound, exhibit significant interactions with dopamine receptors. Specifically, studies have shown that compounds structurally related to 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol can act as selective agonists for the D3 dopamine receptor. For instance, a related compound demonstrated an EC50 value of approximately 710 nM at the D3 receptor while showing negligible activity at the D2 receptor .

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been highlighted in various studies. Compounds similar to 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol have been shown to protect dopaminergic neurons from degeneration in models of Parkinson's disease. This neuroprotection is believed to be mediated through D3 receptor activation, which has been linked to reduced neurodegeneration in animal models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Dopamine Receptor Agonism : The compound selectively activates the D3 dopamine receptor, promoting downstream signaling pathways that contribute to neuroprotection and modulation of neurotransmitter release.
  • β-Arrestin Recruitment : Activation of the D3 receptor by this compound leads to β-arrestin recruitment, a critical step in receptor signaling that can mediate various cellular responses .

Study on Neuroprotection

In a notable study involving MPTP-induced neurodegeneration in mice, administration of a related isoquinoline derivative resulted in significant preservation of dopaminergic neurons compared to control groups. The study concluded that targeting the D3 receptor could be a viable strategy for developing treatments for neurodegenerative diseases .

Behavioral Studies

Behavioral assessments in rodent models indicated that compounds with similar structures to 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol could alleviate symptoms associated with anxiety and depression. These effects were attributed to enhanced dopaminergic signaling in the brain .

Summary of Biological Activities

Biological Activity Mechanism Reference
D3 Dopamine Receptor AgonismSelective activation leading to neuroprotection
NeuroprotectionProtection against MPTP-induced degeneration
Behavioral ModulationAlleviation of anxiety and depressive symptoms

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